6,7-Dimethoxy-2-phenylquinoxaline
Overview
Description
Tyrphostin AG 1296 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR). It is known for its ability to inhibit the signaling of human PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). Tyrphostin AG 1296 is also an effective inhibitor of FLT3, with an IC50 in the micromolar range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 1296 involves the reaction of 6,7-dimethoxyquinoxaline with phenylboronic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Tyrphostin AG 1296 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using large-scale chromatography techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 1296 undergoes various chemical reactions, including:
Oxidation: Tyrphostin AG 1296 can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of Tyrphostin AG 1296 can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Tyrphostin AG 1296 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PDGFR and related kinases.
Biology: Employed in cell signaling studies to understand the role of PDGFR in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
Tyrphostin AG 1296 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of PDGFR, causing a conformational change that prevents the receptor from undergoing autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 538: Another PDGFR inhibitor with similar inhibitory effects but different selectivity profiles.
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets PDGFR.
Uniqueness
Tyrphostin AG 1296 is unique due to its high selectivity for PDGFR and its ability to inhibit both PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). This makes it a valuable tool for studying PDGFR signaling and its role in various diseases .
Properties
IUPAC Name |
6,7-dimethoxy-2-phenylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXYUNHIGOWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163393 | |
Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146535-11-7 | |
Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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